Sterenin D

描述

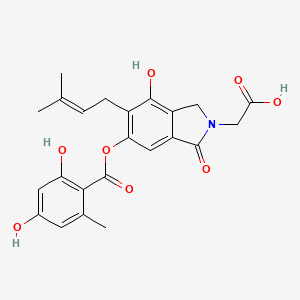

Structure

3D Structure

属性

分子式 |

C23H23NO8 |

|---|---|

分子量 |

441.4 g/mol |

IUPAC 名称 |

2-[5-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-2-yl]acetic acid |

InChI |

InChI=1S/C23H23NO8/c1-11(2)4-5-14-18(32-23(31)20-12(3)6-13(25)7-17(20)26)8-15-16(21(14)29)9-24(22(15)30)10-19(27)28/h4,6-8,25-26,29H,5,9-10H2,1-3H3,(H,27,28) |

InChI 键 |

IMPZRHMUHJDKTE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CC(=O)O)O)CC=C(C)C)O)O |

同义词 |

sterenin D |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

Sterenin D is classified as an isoindolinone alkaloid, exhibiting unique structural characteristics that contribute to its biological activities. Its structure has been elucidated using advanced spectroscopic techniques, confirming its potential as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Pharmacological Applications

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

This compound has been studied for its inhibitory effects on 11β-HSD1, an enzyme involved in cortisol metabolism. This inhibition can have significant implications for conditions such as obesity and diabetes, where cortisol regulation is crucial. The compound demonstrated an IC50 value of 2600 nM in luminescence immunoassays .

2. Antifungal Activity

This compound exhibits notable antifungal properties, particularly against Botrytis cinerea, a pathogen affecting various crops. The minimal fungicidal concentration (MFC) was determined to be 50 mg/mL, with a minimum inhibitory concentration (MIC) of 20 mg/mL . These findings suggest its potential use as a biopesticide in agricultural settings.

Data Table: Biological Activities of this compound

| Activity | Method | IC50/MIC/MFC | Comparison |

|---|---|---|---|

| 11β-HSD1 Inhibition | Luminescence immunoassay | 2600 nM | - |

| Antifungal against B. cinerea | Plate diffusion | MIC: 20 mg/mL | Rovral: 1 µg/mL (MFC) |

| MFC: 50 mg/mL |

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled study, this compound was applied to infected plants to assess its efficacy against Botrytis cinerea. The results indicated a significant reduction in fungal growth and sporulation at concentrations above the MIC values mentioned previously. This suggests that this compound could serve as an effective treatment option in crop protection strategies .

Case Study 2: Metabolic Regulation

Another study investigated the metabolic effects of this compound on adipocyte cells. The compound's ability to inhibit 11β-HSD1 was linked to reduced cortisol levels in these cells, leading to decreased lipogenesis and enhanced insulin sensitivity. This positions this compound as a candidate for further development in metabolic disorder therapies .

准备方法

Microbial Fermentation and Strain Selection

Strain Identification and Taxonomy

The production of Sterenin D is intrinsically linked to the basidiomycete Stereum sp. SANK 21205, a fungal strain isolated from environmental samples. Taxonomic classification confirmed its placement within the Stereum genus through morphological and molecular analyses. The strain’s ability to synthesize this compound under solid-state fermentation conditions distinguishes it from other Stereum species, which typically produce lignocellulolytic enzymes or sesquiterpenoids.

Fermentation Conditions

Solid-state fermentation (SSF) was employed to cultivate Stereum sp. SANK 21205, leveraging agro-industrial substrates to enhance secondary metabolite production. Key parameters include:

- Substrate composition : A blend of rice bran and wheat bran (3:1 ratio) provided optimal carbon and nitrogen sources.

- Moisture content : Maintained at 60–70% to facilitate fungal growth without waterlogging.

- Incubation duration : 21–28 days at 25°C, with periodic aeration to prevent anaerobic conditions.

Table 1: Fermentation Parameters for Stereum sp. SANK 21205

| Parameter | Specification |

|---|---|

| Substrate | Rice bran:wheat bran (3:1) |

| Moisture content | 60–70% |

| Temperature | 25°C |

| Incubation period | 21–28 days |

| Aeration frequency | Every 72 hours |

Extraction and Preliminary Purification

Solvent Extraction

Post-fermentation, the biomass was extracted with 50% aqueous acetone (v/v) to solubilize this compound and related metabolites. The crude extract was partitioned with ethyl acetate (EtOAc) to concentrate hydrophobic compounds, yielding a dark-brown residue after solvent evaporation.

Chromatographic Purification

Reversed-Phase Open-Column Chromatography

The concentrated EtOAc extract was subjected to reversed-phase chromatography using a C18 silica gel column (40–63 μm particle size). Elution was performed with a gradient of methanol-water (30:70 to 100:0), collecting fractions every 500 mL. This compound eluted at 80% methanol, as confirmed by thin-layer chromatography (TLC; Rf = 0.45 in CH2Cl2:MeOH 9:1).

High-Perressure Liquid Chromatography (HPLC)

Final purification utilized octadecylsilyl (ODS) HPLC with a preparative C18 column (250 × 20 mm, 5 μm). The mobile phase consisted of acetonitrile-water (65:35) at a flow rate of 5 mL/min. This compound was detected at 254 nm, with a retention time of 22.3 minutes.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | ODS C18 (250 × 20 mm, 5 μm) |

| Mobile phase | Acetonitrile:water (65:35) |

| Flow rate | 5 mL/min |

| Detection wavelength | 254 nm |

| Retention time | 22.3 minutes |

Structural Characterization and Validation

Spectroscopic Analysis

The structure of this compound was elucidated through:

- Nuclear Magnetic Resonance (NMR) : 1H NMR (600 MHz, CDCl3) revealed characteristic signals at δ 7.45 (d, J = 8.4 Hz, H-4) and δ 6.89 (s, H-7), consistent with isoindolinone scaffolds.

- Mass Spectrometry (MS) : High-resolution ESI-MS displayed a [M+H]+ ion at m/z 318.1442, corresponding to the molecular formula C17H19NO4.

Challenges and Process Optimization

Yield Limitations

The current protocol yields approximately 12 mg of this compound per kilogram of fermented substrate, constrained by:

- Low titers during fermentation.

- Losses during liquid-liquid partitioning.

Scalability Considerations

Adapting SSF to industrial-scale bioreactors requires optimization of:

- Oxygen transfer rates : Critical for maintaining aerobic conditions.

- Substrate sterilization : To prevent contamination during extended fermentation.

常见问题

Q. What experimental methodologies are recommended for elucidating the structural configuration of Sterenin D?

To determine this compound’s structure (a fungal depside with two hydroxylated benzene rings ), employ nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis. X-ray crystallography is critical for resolving spatial arrangements, particularly for hydroxyl and carboxyl substituents. For validation, compare spectral data (e.g., H-NMR, C-NMR) against structurally analogous depsides like Sterenin A or C . Ensure purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to avoid confounding signals .

Q. How can researchers isolate and purify this compound from fungal extracts while minimizing degradation?

Use a combination of solvent partitioning (e.g., ethyl acetate for polarity-based separation) and column chromatography (silica gel or Sephadex LH-20). To prevent degradation:

- Maintain low temperatures (4°C) during extraction.

- Avoid prolonged exposure to light or oxygen.

- Validate stability using accelerated degradation studies under varying pH and temperature conditions .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activities?

Prioritize target-specific assays based on this compound’s known bioactivity profile (e.g., antimicrobial, antioxidant):

- Antioxidant activity : DPPH radical scavenging assay with IC quantification.

- Antimicrobial activity : Broth microdilution for minimum inhibitory concentration (MIC) determination.

Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for bacteria) and replicate experiments (n ≥ 3) to assess reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s bioactivity across studies (e.g., varying IC50_{50}50 values)?

Contradictions often arise from methodological variability. Mitigate this by:

Q. What strategies optimize the reproducibility of this compound’s biosynthesis studies in fungal cultures?

- Document all culture conditions (e.g., media composition, temperature, agitation rate).

- Use authenticated fungal strains from repositories like the CBS-KNAW Fungal Biodiversity Centre.

- Include negative controls (e.g., non-inoculated media) to rule out abiotic compound formation .

Q. How can computational modeling enhance the study of this compound’s mechanism of action?

Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., fungal enzymes or human receptors). Validate predictions with:

Q. What experimental designs are effective for studying this compound’s stability under physiological conditions?

- Simulate physiological environments (e.g., phosphate-buffered saline at pH 7.4, 37°C).

- Monitor degradation via LC-MS/MS over 24–72 hours.

- Assess metabolites using high-resolution MS and compare with synthetic standards .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound to ensure statistical robustness?

Q. What criteria validate the authenticity of newly synthesized this compound analogs?

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。